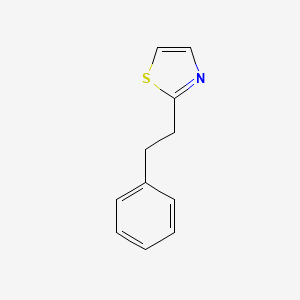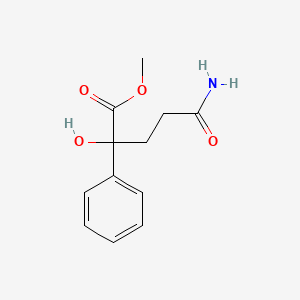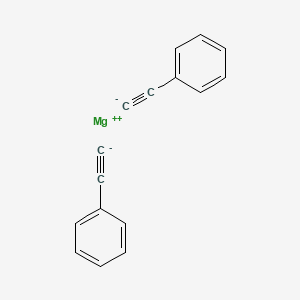
Sodium propynylide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium propynylide, also known as sodium 1-propyn-1-ide, is an organosodium compound with the molecular formula CH₃C≡CNa. It is a derivative of propyne and is characterized by the presence of a sodium atom bonded to a carbon-carbon triple bond. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium propynylide is typically synthesized through the deprotonation of propyne (CH₃C≡CH) using a strong base such as sodium amide (NaNH₂) in a solvent like liquid ammonia or ether. The reaction proceeds as follows: [ \text{CH₃C≡CH} + \text{NaNH₂} \rightarrow \text{CH₃C≡CNa} + \text{NH₃} ] This method leverages the acidity of the terminal alkyne hydrogen, which is sufficiently acidic to be deprotonated by sodium amide .
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. similar principles apply, with large-scale reactions being conducted in controlled environments to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Sodium propynylide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in S_N2 reactions, displacing halide ions from primary alkyl halides to form more substituted alkynes. [ \text{CH₃C≡CNa} + \text{C₂H₅Br} \rightarrow \text{CH₃C≡CC₂H₅} + \text{NaBr} ]
Addition Reactions: this compound can participate in addition reactions with electrophiles, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include alkyl halides for substitution reactions and various electrophiles for addition reactions. The reactions are often conducted in polar aprotic solvents to stabilize the ionic intermediates.
Major Products: The major products of these reactions are substituted alkynes, which can be further functionalized for use in complex organic syntheses .
Aplicaciones Científicas De Investigación
Sodium propynylide has several applications in scientific research, particularly in the fields of organic synthesis and materials science:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: this compound is employed in the preparation of advanced materials, such as conductive polymers and nanomaterials, due to its ability to introduce alkyne functionalities.
Mecanismo De Acción
The reactivity of sodium propynylide is primarily due to the presence of the negatively charged carbon atom, which acts as a strong nucleophile. This nucleophilic character allows it to participate in various substitution and addition reactions, forming new carbon-carbon bonds and enabling the construction of complex molecular architectures .
Comparación Con Compuestos Similares
Sodium acetylide (HC≡CNa): Similar in structure but with a hydrogen atom instead of a methyl group.
Lithium propynylide (CH₃C≡CLi): Similar in reactivity but with lithium instead of sodium.
Uniqueness: Sodium propynylide is unique due to its specific reactivity profile, which is influenced by the presence of the sodium ion. This makes it particularly useful in certain synthetic applications where other alkynylides might not be as effective .
Propiedades
Número CAS |
10486-71-2 |
|---|---|
Fórmula molecular |
C3H3Na |
Peso molecular |
62.05 g/mol |
Nombre IUPAC |
sodium;prop-1-yne |
InChI |
InChI=1S/C3H3.Na/c1-3-2;/h1H3;/q-1;+1 |
Clave InChI |
DRVUSWMNSHIXEP-UHFFFAOYSA-N |
SMILES canónico |
CC#[C-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



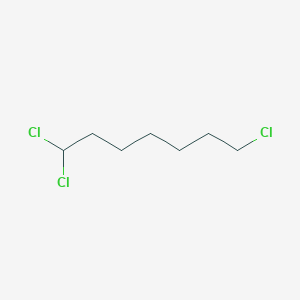
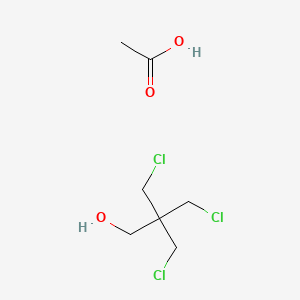


![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
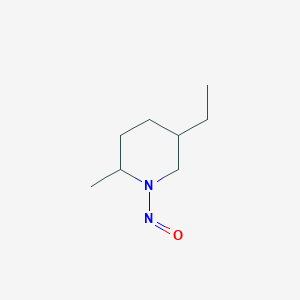
![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
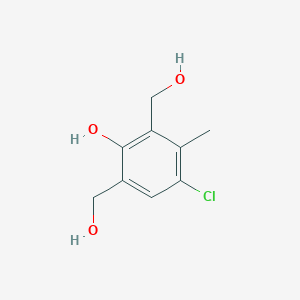
![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
